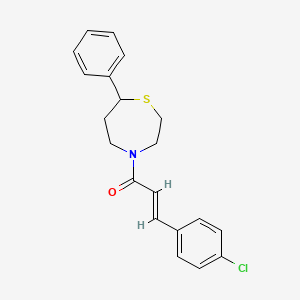
(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, also known as CPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTP belongs to the family of thiazepanone compounds, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is not fully understood. However, studies have suggested that (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in the growth and survival of cancer cells, fungi, and bacteria. (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been found to have several biochemical and physiological effects. Studies have shown that (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one in lab experiments is its diverse biological activities. (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a versatile compound for scientific research. Additionally, (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one is relatively easy to synthesize and purify, making it readily available for lab experiments.
However, there are also limitations associated with the use of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one in lab experiments. One of the major limitations is its potential toxicity. (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been found to exhibit cytotoxic effects on both cancer and normal cells, which can limit its therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, which can hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one. One of the major areas of interest is the development of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one and to identify its specific targets in cancer cells. Additionally, more research is needed to determine the potential toxicity of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one and to develop strategies to minimize its side effects.
Another future direction is the development of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one as a potential antifungal and antibacterial agent. Further studies are needed to determine the efficacy of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one against different fungal and bacterial strains and to identify its specific targets in these organisms.
Conclusion:
In conclusion, (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, or (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one, is a versatile chemical compound with diverse biological activities. (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has shown promising results as an anticancer, antifungal, and antibacterial agent, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Despite its potential benefits, more research is needed to determine the potential toxicity of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one and to develop strategies to minimize its side effects.
Méthodes De Synthèse
The synthesis of (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one involves the reaction of 2-aminothiophenol with 4-chloroacetophenone in the presence of sodium hydroxide and acetic acid. The resulting compound is then subjected to a condensation reaction with 7-phenyl-1,4-thiazepan-4-ol in the presence of acetic anhydride and triethylamine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has shown promising results in various scientific research applications. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one exhibits cytotoxic effects on cancer cells, including breast, prostate, and lung cancer cells. Additionally, (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one has also been investigated for its antifungal and antibacterial properties. Studies have shown that (E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one exhibits inhibitory effects on the growth of several fungal and bacterial strains, including Candida albicans, Aspergillus niger, and Staphylococcus aureus.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNOS/c21-18-9-6-16(7-10-18)8-11-20(23)22-13-12-19(24-15-14-22)17-4-2-1-3-5-17/h1-11,19H,12-15H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURVMVSHZLAAEZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2571641.png)
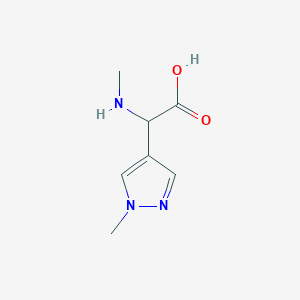
![1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B2571647.png)
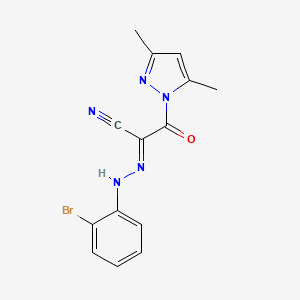

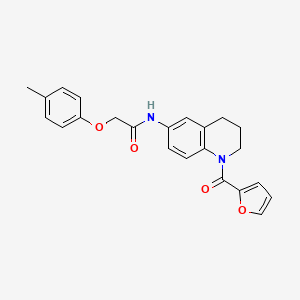
![N-[4-(difluoromethoxy)phenyl]-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2571651.png)
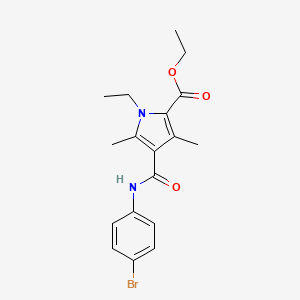
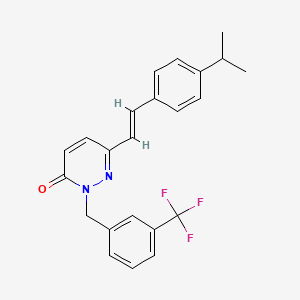

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2571657.png)
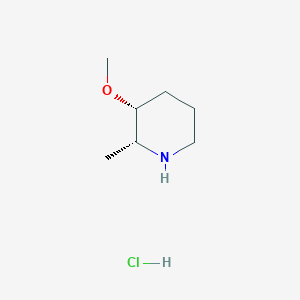
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571659.png)
![Methyl 2-({2-[(methoxyimino)methyl]-4-nitrophenyl}sulfanyl)benzenecarboxylate](/img/structure/B2571661.png)